REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][N:4]1[C:8]([CH3:9])=[CH:7][C:6]([C:10]([F:13])([F:12])[F:11])=[N:5]1.C([O-])(=O)C.[Na+]>>[Br:1][C:7]1[C:6]([C:10]([F:12])([F:11])[F:13])=[N:5][N:4]([CH3:3])[C:8]=1[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
61.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C)C(F)(F)F
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
is stirred for a further 4 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On completion of addition
|
Type
|
CUSTOM
|
Details
|
to come to 20° C.
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
WASH
|
Details
|
the mixture is washed with 30% NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is further extracted twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NN(C1C)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 291 mmol | |
AMOUNT: MASS | 70.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |